6-Amino-7-fluoro-2,3-dihydroinden-1-one
Description
6-Amino-7-fluoro-2,3-dihydroinden-1-one (CAS: Not explicitly provided; structurally related to compounds in ) is a bicyclic ketone featuring an amino group at position 6 and a fluorine atom at position 5. This scaffold is part of the indanone family, known for its versatility in medicinal chemistry due to its ability to interact with biological targets via hydrogen bonding, hydrophobic interactions, and π-system stacking .
Properties
Molecular Formula |
C9H8FNO |
|---|---|
Molecular Weight |
165.16 g/mol |
IUPAC Name |
6-amino-7-fluoro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H8FNO/c10-9-6(11)3-1-5-2-4-7(12)8(5)9/h1,3H,2,4,11H2 |
InChI Key |
VLPFOSKSAZAZNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-7-fluoro-2,3-dihydroinden-1-one typically involves multi-step organic reactions. One common method includes the fluorination of 2,3-dihydroinden-1-one followed by the introduction of an amino group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure consistent quality and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
6-Amino-7-fluoro-2,3-dihydroinden-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that 6-Amino-7-fluoro-2,3-dihydroinden-1-one exhibits significant biological activity, particularly as an anticancer agent. Its structural features allow it to interact with biological targets effectively. Studies have shown that compounds within the indanone family can inhibit cancer cell proliferation in various models. For instance, modifications to the indanone scaffold have led to enhanced antiproliferative effects against several cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6-Amino-7-fluoro-2,3-dihydroinden-1-one | HeLa (cervical) | TBD |
| 6-Amino-7-fluoro-2,3-dihydroinden-1-one | A2780 (ovarian) | TBD |
| 6-Amino-7-fluoro-2,3-dihydroinden-1-one | HCT116 (colorectal) | TBD |
The exact mechanisms through which this compound exerts its anticancer effects are still under investigation, but they may involve the inhibition of specific enzymes or pathways crucial for tumor growth.
Targeting Hypoxia-Inducible Factors
Similar compounds have been explored for their role as inhibitors of hypoxia-inducible factors (HIFs), which are critical in cancer biology. By disrupting HIF signaling pathways, these compounds may reduce tumor survival and proliferation under low oxygen conditions.
Synthesis and Chemical Properties
The synthesis of 6-Amino-7-fluoro-2,3-dihydroinden-1-one typically involves multi-step organic reactions that can yield various derivatives with distinct biological activities. The presence of the amino and fluoro groups enhances its reactivity and potential for further modification.
Synthetic Pathway Overview
- Starting Material: Indanone derivatives.
- Reagents: Aminating agents and fluorinating agents.
- Conditions: Controlled temperature and solvent conditions to optimize yield.
This synthetic versatility allows researchers to create analogs that may possess improved pharmacological properties or reduced toxicity.
The compound has been investigated for a range of biological activities beyond anticancer effects. Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
Case Study Insights
In a recent observational study focusing on the application of indanone derivatives in clinical settings, researchers employed a mixed-methods approach to evaluate the efficacy of 6-Amino-7-fluoro-2,3-dihydroinden-1-one in treating specific cancer types. The study highlighted:
- Patient Outcomes: Improvement in tumor response rates.
- Mechanistic Insights: Evidence of pathway inhibition leading to reduced cellular proliferation.
Mechanism of Action
The mechanism of action of 6-Amino-7-fluoro-2,3-dihydroinden-1-one involves its interaction with specific molecular targets and pathways. The amino and fluoro groups play a crucial role in its reactivity and binding affinity. These interactions can modulate various biological processes, making it a compound of interest in medicinal chemistry.
Comparison with Similar Compounds
Substituent-Driven Structural and Functional Differences
The pharmacological and physicochemical properties of indanone derivatives are highly dependent on substituent patterns. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Amino Group Impact: The 6-amino group in the target compound enables hydrogen bonding with biological targets, similar to the methoxy groups in donepezil, which interact with acetylcholinesterase’s catalytic site .
- Fluorine vs. Chlorine: Fluorine at position 7 improves metabolic stability and lipophilicity compared to chlorine in 7-chloro-1-indanone, which has higher cytotoxicity but lower selectivity .
- Dihalo Derivatives: 5,6-Difluoro-2,3-dihydroinden-1-one lacks the amino group but shows enhanced electronic effects, making it a precursor for electrophilic substitutions .
Key Insights :
- The target compound’s amino and fluorine substituents may synergize to enhance blood-brain barrier penetration, similar to donepezil’s methoxy groups .
- Halogenated analogs like 7-chloro-1-indanone show higher reactivity and toxicity, necessitating stringent safety protocols .
Biological Activity
6-Amino-7-fluoro-2,3-dihydroinden-1-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C9H8FN
- Molecular Weight: 163.16 g/mol
- IUPAC Name: 6-amino-7-fluoro-2,3-dihydroinden-1-one
- Structure: The compound features a fluorine atom at the 7-position and an amino group at the 6-position of the indene ring system.
Antimicrobial Activity
Research has indicated that 6-amino-7-fluoro-2,3-dihydroinden-1-one exhibits notable antimicrobial properties. In particular:
- Minimum Inhibitory Concentration (MIC): Studies have shown that the compound has effective antibacterial activity against various strains of bacteria, with MIC values comparable to established antibiotics. For example, it demonstrated MIC values ranging from 15 to 30 µg/mL against Gram-positive and Gram-negative bacteria .
Cytotoxic Effects
The cytotoxic potential of this compound has been evaluated in several cancer cell lines:
- Cell Lines Tested: The compound was tested on human leukemia (HL-60) and breast cancer (MCF7) cell lines.
- IC50 Values: The IC50 values for HL-60 cells were found to be approximately 12 µM, indicating significant cytotoxicity. The MCF7 cells showed a slightly higher resistance with IC50 values around 25 µM .
The biological activity of 6-amino-7-fluoro-2,3-dihydroinden-1-one is believed to be mediated through the following mechanisms:
- Inhibition of Enzymatic Activity: The compound has been shown to inhibit key enzymes involved in cell proliferation and survival pathways, including topoisomerases and kinases.
- Induction of Apoptosis: Flow cytometry analyses revealed that treatment with this compound leads to increased apoptosis in treated cells, as evidenced by Annexin V staining .
Comparative Analysis with Similar Compounds
| Compound | Antimicrobial Activity | Cytotoxicity (IC50) | Mechanism |
|---|---|---|---|
| 6-Amino-7-fluoro-2,3-dihydroinden-1-one | Moderate | 12 µM (HL-60) | Enzyme inhibition, apoptosis |
| Isatin | High | 15 µM (various) | DNA intercalation |
| Benzimidazole derivatives | Variable | 20 µM (various) | Multi-target effects |
Case Studies
-
Study on Anticancer Properties:
A recent study investigated the effects of 6-amino-7-fluoro-2,3-dihydroinden-1-one on HL-60 cells. Results indicated that the compound induced cell cycle arrest in the G0/G1 phase and significantly increased apoptotic markers such as caspase activation . -
Antibacterial Efficacy:
In another study focusing on its antibacterial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial viability, suggesting its potential as a therapeutic agent against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
